molecular formula C13H17N B494706 N-Isobutyl-3-phenyl-2-propyn-1-amine CAS No. 347406-04-6

N-Isobutyl-3-phenyl-2-propyn-1-amine

Cat. No.: B494706
CAS No.: 347406-04-6
M. Wt: 187.28g/mol
InChI Key: KSFKLXBUVKKPCR-UHFFFAOYSA-N
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Description

N-Isobutyl-3-phenyl-2-propyn-1-amine is an organic compound that belongs to the class of amines It features a phenyl group attached to a prop-2-yn-1-amine backbone, with a 2-methylpropyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Isobutyl-3-phenyl-2-propyn-1-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-phenylprop-2-yn-1-ol and 2-methylpropylamine.

    Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent any side reactions with water. A common method involves the use of a dehydrating agent such as thionyl chloride (SOCl2) to convert the alcohol group to a chloride, followed by nucleophilic substitution with 2-methylpropylamine.

    Purification: The product is purified using standard techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and automated systems can further enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-Isobutyl-3-phenyl-2-propyn-1-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to reduce the alkyne group to an alkane.

    Substitution: Nucleophilic substitution reactions can occur at the amine group, where the nitrogen atom can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)

    Substitution: Various nucleophiles such as halides, alcohols, and amines

Major Products Formed

    Oxidation: Corresponding oxidized products such as carboxylic acids or ketones

    Reduction: Saturated hydrocarbons (alkanes)

    Substitution: Substituted amine derivatives

Scientific Research Applications

N-Isobutyl-3-phenyl-2-propyn-1-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.

    Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-Isobutyl-3-phenyl-2-propyn-1-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific biochemical pathways, depending on its structure and functional groups. The exact molecular targets and pathways involved are subject to ongoing research and may vary based on the specific application.

Comparison with Similar Compounds

Similar Compounds

    N-Isobutyl-3-phenyl-2-propyn-1-amine: shares structural similarities with other amines and alkynes, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo a variety of chemical reactions and its utility in diverse research fields make it a valuable compound for scientific exploration.

Properties

IUPAC Name

2-methyl-N-(3-phenylprop-2-ynyl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N/c1-12(2)11-14-10-6-9-13-7-4-3-5-8-13/h3-5,7-8,12,14H,10-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSFKLXBUVKKPCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNCC#CC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90405909
Record name AN-465/42518729
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90405909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

347406-04-6
Record name AN-465/42518729
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90405909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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